molecular formula C9H9F4N B13952881 1,1,1-trifluoro-N-(4-fluorobenzyl)-N-methylmethanamine

1,1,1-trifluoro-N-(4-fluorobenzyl)-N-methylmethanamine

Cat. No.: B13952881
M. Wt: 207.17 g/mol
InChI Key: CRKSVDOAKMUIDB-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-(4-fluorobenzyl)-N-methylmethanamine is a fluorinated amine compound with significant applications in various scientific fields. Its unique structure, characterized by the presence of trifluoromethyl and fluorobenzyl groups, imparts distinct chemical properties that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-trifluoro-N-(4-fluorobenzyl)-N-methylmethanamine typically involves the reaction of 4-fluorobenzylamine with trifluoromethylating agents under controlled conditions. Common reagents include trifluoromethyl iodide and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-N-(4-fluorobenzyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols; reactions often require catalysts and specific temperature control.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1,1,1-Trifluoro-N-(4-fluorobenzyl)-N-methylmethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-(4-fluorobenzyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorobenzyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-N-(4-fluorobenzyl)propan-2-amine
  • 1,1,1-Trifluoro-N-(4-fluorobenzyl)ethanamine

Comparison: Compared to similar compounds, 1,1,1-trifluoro-N-(4-fluorobenzyl)-N-methylmethanamine exhibits unique properties due to the presence of the methyl group on the amine nitrogen. This structural difference can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and effects.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

1,1,1-trifluoro-N-[(4-fluorophenyl)methyl]-N-methylmethanamine

InChI

InChI=1S/C9H9F4N/c1-14(9(11,12)13)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3

InChI Key

CRKSVDOAKMUIDB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C(F)(F)F

Origin of Product

United States

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